molecular formula C7H5BrF2O B1292833 2-Bromo-3,4-difluoroanisole CAS No. 935285-66-8

2-Bromo-3,4-difluoroanisole

Cat. No.: B1292833
CAS No.: 935285-66-8
M. Wt: 223.01 g/mol
InChI Key: CSPMXYABVLJGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluoroanisole (CAS 935285-66-8) is a halogenated aromatic ether with the molecular formula C₇H₅BrF₂O and a molecular weight of 223.01 g/mol . Its structure features a methoxy group (-OCH₃) at position 1, bromine at position 2, and fluorine atoms at positions 3 and 4 on the benzene ring (SMILES: COC1=C(C(=C(C=C1)F)F)Br) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Suppliers such as Capot Chemical Co., Ltd. and Fluoropharm Co., Ltd. have listed it since 2006 and 2013, respectively, indicating its commercial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-difluoroanisole can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-3,4-difluoroanisole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity of drugs.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound have been utilized in synthesizing GSK-3 inhibitors. These inhibitors are being investigated for their potential in treating Alzheimer's disease and various cancers. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, making them more effective against target diseases .

Agrochemical Applications

The compound is also employed in the production of agrochemicals, particularly herbicides and fungicides.

Case Study: Development of Pyrazole Herbicides

This compound acts as a key intermediate in synthesizing pyrazole-based herbicides such as pyrazosulfuron-ethyl. These herbicides are effective against a broad spectrum of weeds and contribute to sustainable agricultural practices by minimizing crop damage .

Material Science Applications

In addition to pharmaceuticals and agrochemicals, this compound finds applications in materials science.

Case Study: Synthesis of Advanced Materials

The compound is used in the synthesis of advanced materials through reactions such as nucleophilic aromatic substitution and cross-coupling reactions. These reactions enable the construction of complex organic molecules with tailored properties for specific applications, including electronic materials and coatings .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoroanisole depends on its specific application. In coupling reactions, it acts as a substrate that undergoes transformation in the presence of a catalyst. The molecular targets and pathways involved vary based on the reaction type and the desired product .

Comparison with Similar Compounds

Structural Isomers

Structural isomers of 2-bromo-3,4-difluoroanisole differ in the positions of bromine and fluorine substituents, leading to distinct physicochemical properties and applications. Key examples include:

Compound Name CAS Number Molecular Formula Substituent Positions Purity Key Supplier Reference
2-Bromo-4,5-difluoroanisole 202865-58-5 C₇H₅BrF₂O Br (2), F (4,5), OCH₃ (1) 96% Combi-Blocks
2-Bromo-4,6-difluoroanisole 202865-59-6 C₇H₄BrF₂O Br (2), F (4,6), OCH₃ (1) 98% TCI Chemicals
4-Bromo-2,5-difluoroanisole 202865-60-9 C₇H₅BrF₂O Br (4), F (2,5), OCH₃ (1) 98% Combi-Blocks

Key Observations :

  • 2-Bromo-4,6-difluoroanisole (C₇H₄BrF₂O) has one fewer hydrogen atom than other isomers due to fluorine substitution at positions 4 and 6 .
  • 4-Bromo-2,5-difluoroanisole shares the same molecular formula as the target compound but exhibits altered reactivity due to bromine at position 4 .

Functional Group Analogs

Compounds with similar halogenation patterns but differing functional groups include:

Phenol Derivatives

  • 2-Bromo-3,5-difluorophenol (CAS 1260381-83-6): Molecular Formula: C₆H₃BrF₂O. Properties: Boiling point = 192°C, density = 1.858 g/cm³, used in Pd-catalyzed C-H arylation reactions . Safety: Irritant (Hazard Code: Xi) .

Carboxylic Acid Derivatives

  • 2-Bromo-3,4-difluorobenzoic Acid (CAS 170108-05-1):
    • Molecular Formula : C₇H₃BrF₂O₂.
    • Properties : Density = 1.872 g/cm³, used in pharmaceutical intermediates .

Comparison with this compound :

  • Reactivity: The methoxy group in anisole derivatives enhances electron density, making them less acidic than phenol or carboxylic acid analogs .
  • Applications: Anisole derivatives are preferred as ether-protected intermediates, while phenol and carboxylic acid analogs are utilized in coupling reactions or as bioactive motifs .

Market and Availability

  • This compound : Priced at $9,500/5g (TCI Chemicals) , reflecting high demand in specialty synthesis.
  • 4-Bromo-3,5-difluoroanisole : Higher cost ($13,200/5g ) due to complex synthesis routes .
  • 2-Bromo-3,5-difluorophenol: Available from Chongqing Chemdad Co., Ltd., emphasizing regional supplier diversity .

Biological Activity

2-Bromo-3,4-difluoroanisole (C_9H_8BrF_2O) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC_9H_8BrF_2O
Molecular Weight251.06 g/mol
Melting Point56-58 °C
Boiling Point205-207 °C
Density1.56 g/cm³
SolubilitySoluble in organic solvents like ethanol and chloroform

Pharmacological Applications

This compound has been investigated for its potential in developing pharmaceuticals, particularly in the synthesis of compounds targeting various biological pathways. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that this compound may serve as a precursor in the synthesis of anti-cancer agents. For instance, it is involved in the development of GSK-3 inhibitors, which have shown promise in treating Alzheimer's disease by modulating the Wnt signaling pathway .
  • Antimicrobial Properties : Research has suggested that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property is particularly relevant for developing new antibiotics .
  • Neuropharmacological Effects : The compound's interaction with metabotropic glutamate receptors (mGluRs) has been studied, indicating potential benefits in treating neurological disorders such as anxiety and depression. Activation of mGluR2 has been associated with reduced anxiety-like behaviors in animal models .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • Inhibition of Kinases : As a GSK-3 inhibitor, it plays a role in regulating glycogen metabolism and cellular signaling pathways related to cancer progression and neurodegenerative diseases.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to bacterial cell death.

Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, researchers synthesized a series of GSK-3 inhibitors derived from this compound. These compounds demonstrated effective inhibition of GSK-3 activity in vitro and showed promise in reducing tumor growth in xenograft models .

Study 2: Neuropharmacological Assessment

A recent investigation into the neuropharmacological effects of compounds derived from this compound revealed that these substances could significantly reduce anxiety-like behaviors in rodent models. The study highlighted the potential for developing new treatments for anxiety disorders through modulation of mGluR2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Bromo-3,4-difluoroanisole, and how can reaction conditions be optimized?

The synthesis of halogenated anisoles typically involves electrophilic aromatic substitution or nucleophilic displacement. For this compound, bromination of 3,4-difluoroanisole using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) is a common approach. Alternatively, cross-coupling reactions with brominated precursors, such as α-bromo-3,4-difluorotoluene derivatives, may be employed . Optimization should focus on controlling regioselectivity via temperature modulation (e.g., low temperatures to minimize polybromination) and solvent choice (polar aprotic solvents enhance electrophilic substitution). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity product .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and distinguish between ortho/meta/para isomers. Fluorine coupling constants (²J/³J) provide insight into electronic environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₇H₅BrF₂O; theoretical MW: 222.98 g/mol) .
  • Gas Chromatography (GC) : Purity assessment using flame ionization detection (FID), with retention times compared to standards .
  • Melting/Boiling Points : Physical properties (e.g., bp ~70–72°C for analogous difluoroanisoles) aid in identification .

Advanced Research Questions

Q. How do substituent positions (bromo, fluoro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and bromine substituents activate the aromatic ring toward nucleophilic substitution but may sterically hinder coupling reactions. The methoxy group (-OCH₃) acts as an electron donor, altering charge distribution. For Suzuki-Miyaura couplings, the bromine at position 2 is more reactive than fluorine, enabling selective substitution. Computational studies (DFT) on frontier molecular orbitals can predict reactivity hotspots. Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) is recommended to track regioselectivity .

Q. What are the stability considerations for this compound under varying thermal and photolytic conditions?

Brominated aromatics are prone to debromination under UV light or elevated temperatures. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should assess degradation pathways via LC-MS. Photolytic degradation may produce 3,4-difluoroanisole or dimerized byproducts. Thermal gravimetric analysis (TGA) can determine decomposition thresholds (expected >150°C for similar compounds). Storage in amber vials at –20°C under inert atmosphere (N₂/Ar) is advised .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in methoxy groups) or solvent interactions. Strategies include:

  • Variable-Temperature NMR : Resolve overlapping peaks by cooling samples to slow molecular motion .
  • 2D NMR (COSY, NOESY) : Correlate coupling between fluorine and adjacent protons to confirm substitution patterns .
  • Computational Modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (Gaussian 09/B3LYP/6-31G*) .

Q. What role does this compound play in the synthesis of bioactive fluorinated compounds?

This compound serves as a precursor for pharmaceuticals and agrochemicals. For example, it can undergo Ullmann coupling with aryl amines to generate fluorinated diaryl ethers, which are scaffolds for kinase inhibitors. The fluorine atoms enhance metabolic stability and bioavailability, while bromine allows further functionalization .

Q. Methodological Considerations

Q. How can researchers mitigate hazards associated with handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of HBr or HF .
  • Waste Disposal : Neutralize brominated waste with 10% NaHCO₃ before disposal .

Q. Data Interpretation and Reproducibility

Q. How should researchers address reproducibility challenges in synthesizing this compound?

Document exact stoichiometry, solvent batch (e.g., anhydrous DMF vs. technical grade), and catalyst activation (e.g., FeBr₃ pre-dried at 120°C). Share raw spectral data and chromatograms in open repositories (e.g., Zenodo) to enable cross-validation .

Properties

IUPAC Name

3-bromo-1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMXYABVLJGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648643
Record name 2-Bromo-3,4-difluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935285-66-8
Record name 2-Bromo-3,4-difluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4-difluoro-1-methoxy-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoroanisole (2 mL) in tetrahydrofuran (50 mL) was added n-butyllithium (2.67 mol/L n-hexane solution, 6.95 mL) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added bromine (1.04 mL), and the mixture was stirred at −78° C. for 15 minutes. The mixture was stirred under ice-cooling for 1 hour. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane −n-hexane/ethyl acetate=9/1) to give the title compound (0.91 g)
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.